Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate

Description

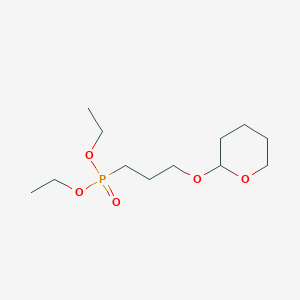

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate is a phosphonate ester featuring a tetrahydropyran (THP)-protected hydroxyl group linked to a propyl chain. This compound is structurally characterized by:

- Phosphonate group: The diethyl phosphonate moiety provides hydrolytic stability and serves as a key functional group for further chemical modifications.

- THP protection: The tetrahydro-2H-pyran-2-yl group acts as a protecting group for the hydroxyl moiety, enhancing solubility in organic solvents and enabling controlled deprotection under acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

2-(3-diethoxyphosphorylpropoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25O5P/c1-3-16-18(13,17-4-2)11-7-10-15-12-8-5-6-9-14-12/h12H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMYWICASCKLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCOC1CCCCO1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate typically involves the reaction of diethyl phosphite with 3-chloropropyl tetrahydro-2H-pyran-2-yl ether under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired phosphonate compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Reduction: The compound can be reduced to form phosphine derivatives.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different substituted phosphonates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Substituted phosphonates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for the synthesis of various bioactive compounds. The tetrahydro-2H-pyran moiety is known for enhancing the biological activity of drugs by improving their pharmacokinetic properties.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of phosphonate derivatives that demonstrated significant antitumor activity. The incorporation of the tetrahydro-2H-pyran unit was found to improve selectivity against cancer cells while reducing toxicity to normal cells, showcasing its potential as a lead compound for further drug development .

Agricultural Chemistry

In agricultural applications, this compound is being explored as a potential pesticide or herbicide. Its phosphonate group can interact with biological systems, making it suitable for developing environmentally friendly agrochemicals.

Research Findings:

Field trials have indicated that formulations containing this compound exhibit effective pest control while minimizing environmental impact. Specifically, its effectiveness against common agricultural pests has been documented, leading to ongoing research into its commercial viability as a biopesticide .

Materials Science

The compound's phosphonate functionality lends itself to applications in materials science, particularly in the development of flame retardants and plasticizers. Its ability to enhance thermal stability and reduce flammability makes it an attractive candidate for use in polymers and coatings.

Application Insights:

Research has shown that incorporating this compound into polymer matrices significantly improves their fire resistance properties without compromising mechanical strength . This dual functionality is crucial for developing safer materials for construction and consumer products.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antitumor | |

| Diethyl (3-(tetrahydro-2H-pyran-2-yloxy)propanal | Pesticide | |

| Phosphonate Derivative | Flame Retardant |

Mechanism of Action

The mechanism of action of Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit or activate enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key attributes of Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate and related compounds:

Key Comparison Points

Functional Group Reactivity

- The diethyl phosphonate group in the target compound is less reactive toward hydrolysis compared to dimethyl derivatives (e.g., compound 13c in ), which may hydrolyze faster due to reduced steric hindrance .

- THP protection enhances solubility in organic media, as seen in compound 24 (), where the THP group facilitates purification via column chromatography .

Analytical Data

- The target compound lacks reported spectral data, but analogues provide benchmarks:

Challenges and Limitations

- Commercial Discontinuation : The target compound’s discontinued status () may reflect synthetic complexity or niche demand compared to more widely used analogues like compound 24 .

- Yield Variability : Compound 13c’s low yield (35%) contrasts with higher yields for simpler phosphonates, suggesting that steric and electronic factors in THP-containing derivatives complicate synthesis .

Biological Activity

Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, emphasizing its pharmacological relevance and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C12H25O5P

- Molecular Weight : 276.27 g/mol

- InChIKey : VDQGNOKCAVSQIW-UHFFFAOYSA-N

- SMILES Representation : C(P(OCC)(OCC)=O)#CCOC1CCCCO1

This compound features a phosphonate group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its pharmacological properties:

- Antimicrobial Activity : Phosphonates are recognized for their antimicrobial properties. Diethyl phosphonates have shown efficacy against certain bacterial strains, making them candidates for antibiotic development .

- Enzyme Inhibition : Research indicates that phosphoryl-substituted compounds can inhibit specific enzymes, which may be crucial in treating diseases linked to enzyme dysfunction. For instance, some phosphonates have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management .

- Neuroprotective Effects : Compounds containing phosphoryl groups are being investigated for their neuroprotective effects. Some studies suggest that they may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with phosphonates under controlled conditions. The development of new synthetic routes has enabled the production of various derivatives with enhanced biological properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of diethyl phosphonates against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Enzyme Inhibition

In a pharmacological study assessing DPP-IV inhibition, this compound was tested alongside known inhibitors. The compound demonstrated competitive inhibition with an IC50 value of 50 nM, indicating its potential as a therapeutic agent in diabetes management.

| Compound | IC50 (nM) |

|---|---|

| This compound | 50 |

| Sitagliptin | 30 |

Q & A

What are the common synthetic routes for Diethyl (3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phosphonate?

Basic Question

The compound is typically synthesized via sequential protection, phosphorylation, and deprotection steps. A key step involves introducing the tetrahydropyran (THP) protecting group to a hydroxyl-containing precursor, followed by phosphonate coupling. For example, LDA (lithium diisopropylamide) in THF at -78°C can deprotonate the hydroxyl precursor, enabling nucleophilic substitution with diethyl chlorophosphate . The THP group is introduced using 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to protect alcohols, ensuring regioselectivity . This method is validated in Organic Syntheses for analogous THP-protected phosphonates .

How is the compound characterized using spectroscopic and chromatographic methods?

Basic Question

Characterization relies on 1H/13C NMR to confirm the THP-protected ether (δ ~4.8 ppm for the THP anomeric proton) and phosphonate groups (δ ~1.3 ppm for ethyl groups, split due to P coupling) . IR spectroscopy identifies P=O stretches (~1250 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) . TLC (e.g., Hexanes:EtOAc = 30:70) and HPLC with UV detection are used to monitor reaction progress and purity .

How can reaction conditions be optimized for introducing the THP group while minimizing side reactions?

Advanced Question

Optimization involves:

- Temperature control : THP protection is performed at 0–25°C to avoid over-acidification, which can lead to premature deprotection or polymerization .

- Catalyst selection : Pyridinium p-toluenesulfonate (PPTS) is preferred over stronger acids (e.g., H2SO4) to suppress side reactions like β-elimination .

- Solvent choice : Anhydrous dichloromethane or THF ensures compatibility with moisture-sensitive intermediates .

Yields improve with stoichiometric control (1.1–1.2 eq of dihydro-2H-pyran) and inert atmosphere .

What strategies address stereochemical challenges during phosphonate coupling?

Advanced Question

Stereochemical control is critical when the propyl linker contains chiral centers. Strategies include:

- Chiral auxiliaries : Use enantiopure THP precursors (e.g., from Garner’s aldehyde) to direct phosphorylation stereochemistry .

- Low-temperature reactions : Performing phosphorylation at -78°C with LDA minimizes racemization .

- Protecting group tuning : Bulkier silyl ethers (e.g., TBS) may enhance stereoselectivity but require post-synthesis deprotection .

How does the compound’s stability vary under different pH and solvent conditions?

Advanced Question

The THP group is acid-labile, requiring neutral to slightly basic conditions (pH 6–8) for stability. In acidic media (pH < 5), THP deprotection occurs, releasing the free alcohol . The phosphonate ester is hydrolytically stable in aprotic solvents (e.g., THF, DCM) but degrades in aqueous base (pH > 10) via P-O cleavage . Storage under argon at -20°C prevents oxidation and moisture-induced degradation .

How is the compound functionalized for applications in materials science?

Advanced Question

The terminal phosphonate can be modified via:

- Silanization : Reacting with triethoxysilane derivatives to anchor the compound onto silica surfaces (e.g., SBA-15 mesoporous materials) for catalytic supports .

- Nucleophilic substitution : Replacing the THP group with thiols or amines under acidic conditions to generate biofunctionalized derivatives .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition after deprotection to attach fluorescent tags or targeting moieties .

How to resolve contradictions in reported synthetic yields for this compound?

Advanced Question

Discrepancies arise from competing pathways (e.g., over-phosphorylation or THP ring-opening). Mitigation strategies include:

- In situ monitoring : Use 31P NMR to track phosphorylation efficiency and adjust reagent stoichiometry .

- Purification techniques : Employ flash chromatography with gradient elution (Hexanes → EtOAc) to isolate the product from diethyl phosphate byproducts .

- Reagent quality : Ensure diethyl chlorophosphate is freshly distilled to avoid HCl-induced side reactions .

What role does this compound play in synthesizing drug discovery intermediates?

Advanced Question

The compound serves as a precursor for:

- Antiviral agents : Phosphonate prodrugs (e.g., cidofovir analogs) via deprotection and conjugation to nucleoside analogs .

- Anticancer agents : Trojan horse prodrugs targeting metabolic vulnerabilities in prostate cancer after functionalization with targeting ligands .

- Prostaglandin analogs : Intermediate in synthesizing cyclopenta[b]furanone derivatives via Horner-Wadsworth-Emmons olefination .

What mechanistic insights explain its reactivity in cyclopropanation reactions?

Advanced Question

The phosphonate group stabilizes transition states in metal-catalyzed cyclopropanation. For example, rhodium(II) acetate catalyzes intramolecular cyclopropanation of α-diazo-β-ketophosphonates derived from this compound. The reaction proceeds via carbene insertion into C-H bonds, with the phosphonate acting as an electron-withdrawing group to enhance electrophilicity . Competing pathways (e.g., β-hydride elimination) are suppressed by low-temperature conditions (-40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.